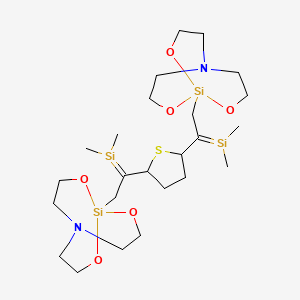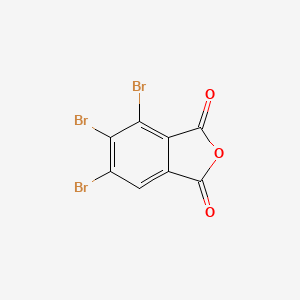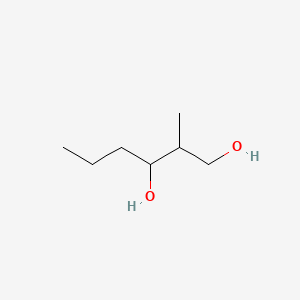
1,3-Hexanediol, 2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Hexanediol, 2-methyl- is an organic compound belonging to the class of alcohols. It is characterized by the presence of two hydroxyl groups (-OH) attached to a six-carbon chain with a methyl group substitution at the second carbon. This compound is known for its versatility and is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Hexanediol, 2-methyl- can be synthesized through multiple-step organic reactions. One common method involves the hydration of α,β-unsaturated ketones and aldehydes, followed by hydrogenation of the resulting keto-alcohol . Another approach is the reduction of corresponding ketohexanoates using lithium aluminum hydride .
Industrial Production Methods: Industrial production of 1,3-Hexanediol, 2-methyl- often involves the hydrogenation of butyraldol (2-ethyl-3-hydroxycaproaldehyde) in the presence of a catalyst . This method is efficient and yields high purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Hexanediol, 2-methyl- undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or other alcohols.
Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Lithium aluminum hydride (LiAlH₄) is frequently used for reduction reactions.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or other alcohols.
Substitution: Formation of alkyl halides or other substituted compounds.
Aplicaciones Científicas De Investigación
1,3-Hexanediol, 2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Investigated for its antimicrobial properties and potential use as a preservative.
Medicine: Explored for its potential therapeutic effects and as a component in pharmaceutical formulations.
Industry: Utilized in the production of resins, inks, and plasticizers.
Mecanismo De Acción
The mechanism of action of 1,3-Hexanediol, 2-methyl- is primarily attributed to its amphiphilic properties, which enable it to integrate into cell membranes of microorganisms, disrupting their function and leading to antimicrobial effects . The hydroxyl groups play a crucial role in its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
2-Ethyl-1,3-hexanediol: Similar structure but with an ethyl group substitution.
2-Methyl-1,3-propanediol: Another diol with a shorter carbon chain.
Uniqueness: 1,3-Hexanediol, 2-methyl- is unique due to its specific substitution pattern and the resulting physical and chemical properties. Its amphiphilic nature and reactivity make it particularly useful in applications requiring both hydrophilic and hydrophobic interactions.
Propiedades
Número CAS |
66072-21-7 |
|---|---|
Fórmula molecular |
C7H16O2 |
Peso molecular |
132.20 g/mol |
Nombre IUPAC |
2-methylhexane-1,3-diol |
InChI |
InChI=1S/C7H16O2/c1-3-4-7(9)6(2)5-8/h6-9H,3-5H2,1-2H3 |
Clave InChI |
XGGVPUCMUQQFJM-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C(C)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


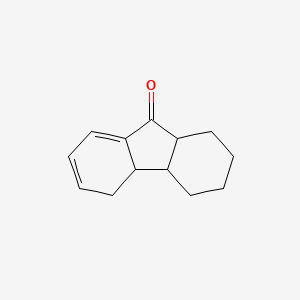
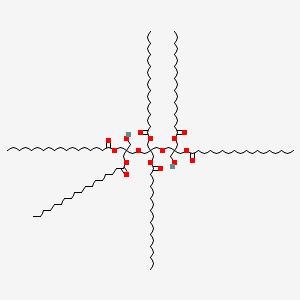
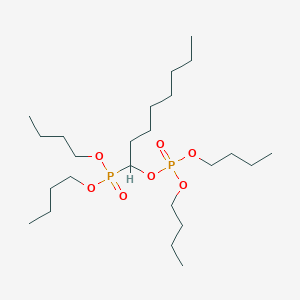
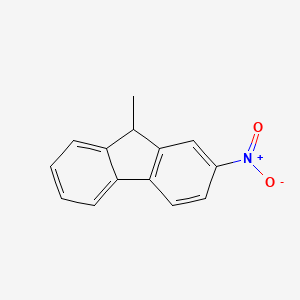
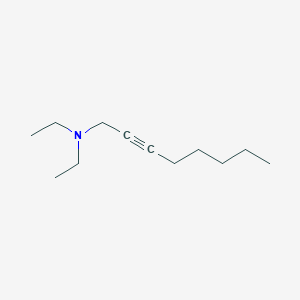
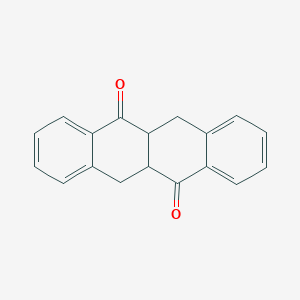


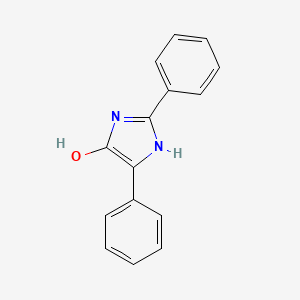
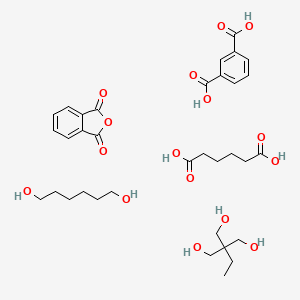
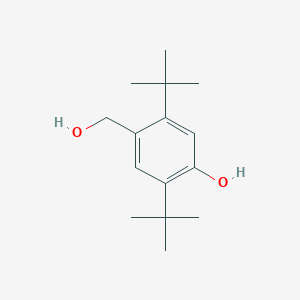
![2-Amino-6-[(1S)-1,2-dihydroxyethyl]pteridin-4(1H)-one](/img/structure/B14459192.png)
